molecular formula C13H18N2O3 B12856509 trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B12856509
M. Wt: 250.29 g/mol
InChI Key: KFTNFLSIETYASR-RYUDHWBXSA-N
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Description

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with substituents in the trans configuration. The benzyl ester at position 1, amino group at position 3, and methoxy group at position 4 confer distinct chemical and physical properties. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug design for targets such as proteases and GPCRs .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-17-12-8-15(7-11(12)14)13(16)18-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12-/m0/s1

InChI Key

KFTNFLSIETYASR-RYUDHWBXSA-N

Isomeric SMILES

CO[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC1CN(CC1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
One notable application of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate is in the development of antimicrobial agents. Research has indicated that derivatives of this compound exhibit potent antibacterial properties, making them candidates for treating infections caused by resistant bacterial strains. For instance, a study highlighted the synthesis of related compounds that demonstrated efficacy against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics .

Neuroprotective Effects
Another area of exploration is the neuroprotective effects associated with this compound. Studies have suggested that it may modulate neuroinflammatory pathways, providing a protective effect in neurodegenerative diseases. This is particularly relevant in conditions like Alzheimer’s disease, where inflammation plays a critical role .

Organic Synthesis Applications

Protecting Group in Synthesis
In organic synthesis, this compound serves as an effective protecting group for carboxylic acids during multi-step syntheses. The stability of the methoxybenzyl group allows for the selective protection and deprotection under mild conditions, facilitating the synthesis of complex molecules .

Table 1: Comparison of Protecting Groups

Protecting GroupStabilityConditions for RemovalApplications
MethoxybenzylHighAcidic or basic conditionsPeptide synthesis, complex organic syntheses
BenzylModerateHydrogenationGeneral organic reactions
Tert-butyloxycarbonylHighAcidic conditionsPeptide synthesis

Case Studies

Case Study 1: Synthesis of Antibacterial Agents
A case study focused on synthesizing novel antibacterial agents using this compound as a key intermediate. The study reported successful yields and demonstrated that modifications to the pyrrolidine structure enhanced antibacterial activity against specific pathogens .

Case Study 2: Neuroprotective Mechanisms
In another study, researchers investigated the neuroprotective mechanisms of this compound in cellular models of neurodegeneration. The findings indicated that the compound reduced oxidative stress and inflammation markers significantly, suggesting its potential utility in therapeutic strategies for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Notable Properties/Applications
trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate (Target) C₁₃H₁₈N₂O₃ 1-Benzyl, 3-amino, 4-methoxy (trans) Ester, amine, ether Potential bioactive scaffold
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0) C₁₀H₂₀N₂O₃ 1-tert-Butyl, 3-amino, 4-methoxy (trans) Carbamate, amine, ether Enhanced steric bulk; improved stability
trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate C₁₈H₂₆N₂O₅ 1-tert-Butyl, 3-(Cbz-amino), 4-hydroxy (trans) Carbamate, urethane, hydroxyl Intermediate for peptide synthesis
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride C₁₃H₁₉ClN₂O₂ 1-Benzyl, 3-amino, 4-methyl (trans) Ester, amine (HCl salt), alkyl Increased solubility due to salt form
(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate C₁₉H₂₁NO₅S 1-Benzyl, 3-tosyloxy Ester, sulfonate ester (leaving group) Nucleophilic substitution precursor

Key Comparisons

Steric and Electronic Effects
  • Benzyl vs.
  • Methoxy vs. Hydroxyl Groups : The methoxy group in the target compound is less polar than the hydroxyl group in the tert-butyl analog (CAS 1268511-99-4), reducing hydrogen-bonding capacity but increasing metabolic stability .
Physicochemical Properties
  • Solubility: The hydrochloride salt of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate exhibits higher aqueous solubility compared to the free base form of the target compound .

Biological Activity

trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific cellular pathways. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H15_{15}N1_{1}O3_{3} and features a pyrrolidine ring substituted with a benzyl group, an amino group, and a methoxy group. Its structural characteristics contribute to its interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
  • Modulation of Transporters : It interacts with amino acid transporters, affecting the uptake of critical nutrients in cancer cells, thereby inhibiting their growth.

Anticancer Activity

A study demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound's IC50_{50} values were measured across different types of cancer cells, indicating its potential as a therapeutic agent.

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

These results suggest that the compound is particularly effective against cervical cancer cells.

Transporter Interaction

The compound has been identified as a competitive inhibitor of the ASCT2 transporter, which is crucial for the uptake of neutral amino acids in cells. Inhibition studies have shown that this compound can significantly reduce glutamine transport in vitro, which is vital for tumor metabolism.

Study on Cancer Cell Lines

In a recent study focusing on this compound's effects on MCF-7 and A549 cell lines, researchers noted:

  • Dose-dependent inhibition : Increased concentrations led to higher rates of apoptosis.
  • Mechanistic insights : Western blot analysis revealed downregulation of anti-apoptotic proteins such as Bcl-2.

In Vivo Studies

Animal models treated with this compound showed reduced tumor sizes compared to control groups. This highlights the compound's potential for therapeutic applications in oncology.

Q & A

Q. What are the key synthetic strategies for preparing trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate with high stereochemical purity?

  • Methodological Answer : Stereoselective synthesis often employs chiral auxiliaries or asymmetric catalysis. For example, tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (3R,4R)-3-amino-4-methoxypyrrolidine-1-carboxylate) can be synthesized via enantioselective hydrogenation or enzymatic resolution . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in similar benzyl pyrrolidine carboxylates, may introduce functional groups without racemization . Protecting the amino group with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups during synthesis ensures stability, followed by deprotection under mild acidic or hydrogenolytic conditions .

Q. How can the stereochemistry of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray crystallography (e.g., using SHELX software) provides definitive stereochemical assignment by resolving electron density maps of single crystals . For NMR, compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR with literature values for trans-pyrrolidine derivatives. For example, vicinal protons in trans isomers typically exhibit larger coupling constants (~8–10 Hz) than cis isomers . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular structure .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

  • Methodological Answer : Use anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N2_2 or Ar). Store intermediates in flame-dried glassware with molecular sieves. For moisture-sensitive steps (e.g., Grignard reactions), employ Schlenk-line techniques. Safety data sheets for analogous benzyl carboxylates recommend avoiding exposure to humid conditions and using sealed containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of this compound?

  • Methodological Answer : Racemization is minimized by:
  • Conducting reactions at low temperatures (0–5°C) during nucleophilic substitutions or esterifications .
  • Using non-polar solvents (e.g., toluene) to reduce proton exchange rates at stereogenic centers .
  • Employing bulky bases (e.g., DIPEA) to sterically hinder inversion pathways .
    Monitor enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What methodological approaches are recommended for resolving discrepancies in NMR data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions in 1^1H or 13^13C NMR signals may arise from dynamic processes (e.g., ring puckering in pyrrolidine). Strategies include:
  • Variable-temperature NMR to identify coalescence points for conformational exchange .
  • 2D NMR (e.g., NOESY, HSQC) to confirm spatial proximity of protons and carbon assignments .
  • Cross-referencing with computational models (DFT calculations) to predict chemical shifts .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Analyze degradation products via LC-MS .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .
  • Light Sensitivity : Expose samples to UV/visible light and monitor changes by UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the methoxy group in this compound?

  • Methodological Answer : Discrepancies may arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). For example:
  • Methoxy groups are typically inert under basic conditions but may undergo demethylation with strong acids (e.g., HBr/AcOH) .
  • Verify reactivity by conducting controlled experiments with isotopically labeled 18^{18}O-methoxy derivatives and track oxygen migration via mass spectrometry .

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